molecular formula C17H24N2O3S B2809702 1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine CAS No. 1384817-93-9

1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine

Cat. No.: B2809702
CAS No.: 1384817-93-9
M. Wt: 336.45
InChI Key: JEQDBCCZJDESTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine is a useful research compound. Its molecular formula is C17H24N2O3S and its molecular weight is 336.45. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anticancer Activities Sulfonylpiperazine derivatives, including structures related to 1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine, have been synthesized and investigated for their potential antioxidant and anticancer activities. These compounds, specifically chrysin-based sulfonylpiperazines, have shown significant efficacy in vitro against selected cancer cell lines and free radical scavenging abilities. Notably, certain derivatives demonstrated promising anticancer potential against SK-OV3, HeLa, and HT-29 cell lines, as well as excellent antioxidant activity against DPPH and ABTS radicals, suggesting their potential for therapeutic application in cancer treatment and protection against oxidative stress (Patel et al., 2019).

Corrosion Inhibition Research on 1-[(4-methylphenyl)Sulfonyl]-4-pyridine-2-ylpiperazine (MSPP), a compound structurally similar to this compound, indicates its effectiveness as a corrosion inhibitor for mild steel in acidic environments. The inhibitive performance of MSPP was assessed through various techniques, revealing its mixed-type inhibition characteristics and the formation of a protective layer on the steel surface, which suggests its utility in corrosion prevention applications (Sumathi et al., 2016).

Synthesis and Characterization The synthesis and characterization of sulfonylpiperazine derivatives, including those structurally related to this compound, involve various chemical techniques and analysis methods. These studies are crucial for confirming the molecular structures and understanding the physical and chemical properties of these compounds, laying the groundwork for their application in medicinal chemistry and materials science (Patel et al., 2019; Sumathi et al., 2016).

Antibacterial Activity Derivatives of myricetin containing sulfonylpiperazine have been synthesized and evaluated for their antibacterial activities against various pathogens. Some of these compounds exhibited significant inhibitory effects, particularly against Ralstonia solanacearum, with better efficacy than standard drugs. This highlights the potential of sulfonylpiperazine derivatives in the development of new antibacterial agents (He et al., 2020).

Properties

IUPAC Name

1-(oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c20-23(21,13-7-16-4-2-1-3-5-16)19-10-8-18(9-11-19)14-17-6-12-22-15-17/h1-5,7,13,17H,6,8-12,14-15H2/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQDBCCZJDESTB-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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